molecular formula C6H8N6S2 B1607861 3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole CAS No. 23988-58-1

3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole

Cat. No. B1607861
CAS RN: 23988-58-1
M. Wt: 228.3 g/mol
InChI Key: AUDUPCFJTNCKAI-UHFFFAOYSA-N
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Description

“3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole” is a chemical compound with the molecular formula C6H8N6S2 and a molecular weight of 228.3 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 228.3 .

Scientific Research Applications

Pharmaceutical Chemistry

Triazole derivatives, including the compound , are significant in pharmaceutical chemistry . They exhibit broad biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . For instance, compounds like ketoconazole and fluconazole, which have a triazole structure, have been developed and proven effective .

Anticancer Agents

Some 1,2,4-triazole derivatives have shown promising results as anticancer agents . In a study, novel 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines. Some of these compounds showed promising cytotoxic activity .

Agrochemicals

Triazoles are also used in agrochemistry . Their unique structure allows them to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Material Chemistry

In the field of material chemistry, triazoles have important application value . Their unique structure facilitates the formation of a variety of non-covalent bonds, which is beneficial in this field .

Corrosion Inhibitors

Triazoles have been successfully used as corrosion inhibitors in radiators and cooling systems . They make excellent ligands for iron and other metals, which makes them effective in preventing corrosion .

Antimicrobial Agents

Triazole derivatives have significant antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .

Antiviral Agents

Compounds containing triazole have shown anti-HIV properties . This opens up possibilities for their use in the development of antiviral drugs .

Antitubercular Agents

Triazole derivatives have also shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Safety And Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . The compound should be stored properly and disposed of in accordance with local regulations .

properties

IUPAC Name

5-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6S2/c1(13-5-7-3-9-11-5)2-14-6-8-4-10-12-6/h3-4H,1-2H2,(H,7,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDUPCFJTNCKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SCCSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370774
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole

CAS RN

23988-58-1
Record name 5,5'-(Ethane-1,2-diyldisulfanediyl)bis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 3
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 4
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole
Reactant of Route 6
3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole

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